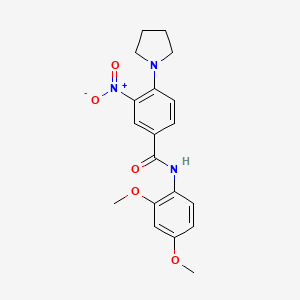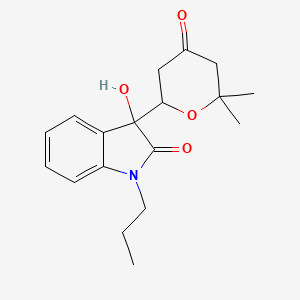![molecular formula C24H24ClNO4 B4083757 methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride](/img/structure/B4083757.png)
methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride
Vue d'ensemble
Description
Methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride, also known as MPOB HCl, is a chemical compound used in scientific research. It is a hydrochloride salt of MPOB, which is a derivative of the opioid peptide beta-endorphin. MPOB HCl has been found to have potential applications in the field of pain management and cancer treatment.
Mécanisme D'action
Methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl acts on the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain perception. It binds to the receptor and activates it, leading to the inhibition of the release of neurotransmitters that are involved in pain transmission. This results in the relief of pain. methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has also been found to have anti-tumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has been found to have potent analgesic effects in animal models. It has also been found to have anti-tumor activity in vitro and in vivo. methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has several advantages as a research tool. It is a potent analgesic that can be used to study pain perception. It has also been found to have anti-tumor activity, which makes it a potential candidate for cancer treatment. However, methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous opioids. It also has potential side effects, such as respiratory depression and addiction.
Orientations Futures
There are several future directions for research on methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl. One direction is to study its potential as a cancer treatment. It has been found to have anti-tumor activity in vitro and in vivo, but more studies are needed to determine its efficacy in humans. Another direction is to study its potential as a pain reliever. It has been found to be more effective than morphine in animal models, but more studies are needed to determine its safety and efficacy in humans. Finally, more studies are needed to determine the mechanism of action of methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl and its potential side effects.
Applications De Recherche Scientifique
Methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has been found to have potential applications in the field of pain management and cancer treatment. It is a potent analgesic that can act on the mu-opioid receptor, which is involved in pain perception. methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride HCl has been found to be more effective than morphine in relieving pain in animal models. It has also been found to have anti-tumor activity in vitro and in vivo.
Propriétés
IUPAC Name |
methyl 4-[[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4.ClH/c1-28-21-14-10-17(11-15-21)22(16-23(26)18-6-4-3-5-7-18)25-20-12-8-19(9-13-20)24(27)29-2;/h3-15,22,25H,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCYZHLTSBBOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4083679.png)
![10-(4-morpholinyl)-5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4083681.png)
![N-(3-isopropoxypropyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4083688.png)
![4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone](/img/structure/B4083696.png)
![3-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]butanamide](/img/structure/B4083706.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-hydroxybenzamide](/img/structure/B4083726.png)
![5-(2-furyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083733.png)
![4-[3-(4-fluorophenyl)-3-(2-furyl)propanoyl]morpholine](/img/structure/B4083739.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083749.png)
![2-methoxy-4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)phenyl 4-nitrobenzoate](/img/structure/B4083750.png)

![2-(1-adamantyl)-N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4083761.png)

![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B4083774.png)